molecular formula C26H21N3O B11550678 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one

4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one

Cat. No.: B11550678
M. Wt: 391.5 g/mol
InChI Key: RNXZNZGMBZVMDC-UHFFFAOYSA-N
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Description

4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene moiety, which is known for its aromaticity and stability, making it a valuable component in organic synthesis and material science.

Preparation Methods

The synthesis of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one typically involves the condensation of 9-anthraldehyde with 2,3-dimethyl-1-phenyl-3-pyrazoline-5-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified anthracene derivatives with altered electronic and structural properties.

Scientific Research Applications

4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one is not fully understood, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .

Comparison with Similar Compounds

Similar compounds to 4-(9-Anthrylmethyleneamino)-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one include other anthracene derivatives and pyrazoline-based compounds. These compounds share structural similarities but differ in their specific functional groups and electronic properties. For example:

The uniqueness of this compound lies in its combined anthracene and pyrazoline moieties, which confer distinct electronic and structural characteristics, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C26H21N3O

Molecular Weight

391.5 g/mol

IUPAC Name

4-(anthracen-9-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H21N3O/c1-18-25(26(30)29(28(18)2)21-12-4-3-5-13-21)27-17-24-22-14-8-6-10-19(22)16-20-11-7-9-15-23(20)24/h3-17H,1-2H3

InChI Key

RNXZNZGMBZVMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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